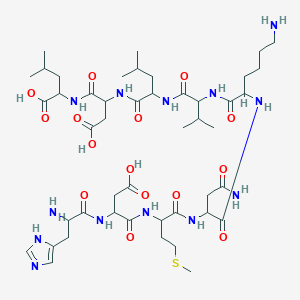![molecular formula C16H19NO3S B12117283 (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)
(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H19NO3S. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine typically involves the reaction of 2-ethoxyaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy and ethyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)[(4-ethylphenyl)sulfonyl]amine
- (2-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amine
- (2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]methane
Uniqueness
(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-9-11-14(12-10-13)21(18,19)17-15-7-5-6-8-16(15)20-4-2/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
AHNKJLFHBVAVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)




![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)



